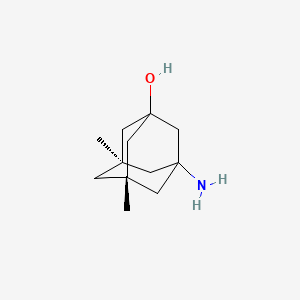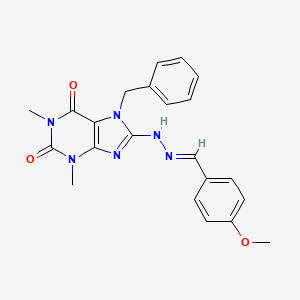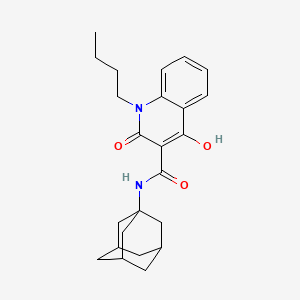
1-Amino-7-hydroxy-3,5-dimethyladamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-7-hydroxy-3,5-dimethyladamantane is an organic compound with a unique adamantane structure. This compound features a rigid tricyclic framework with a hydroxyl group at the 7th position and an amino group at the 1st position, along with two methyl groups at the 3rd and 5th positions.
Métodos De Preparación
The synthesis of 1-Amino-7-hydroxy-3,5-dimethyladamantane typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dimethyladamantane.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-Amino-7-hydroxy-3,5-dimethyladamantane undergoes various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under strong oxidizing conditions.
Reduction: The amino group can be reduced to form corresponding amines or amides.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-7-hydroxy-3,5-dimethyladamantane has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: It is employed in the development of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-7-hydroxy-3,5-dimethyladamantane involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing its binding affinity to target molecules .
Comparación Con Compuestos Similares
1-Amino-7-hydroxy-3,5-dimethyladamantane can be compared with other similar compounds such as:
1-Amino-3,5-dimethyladamantane: Lacks the hydroxyl group, which may affect its binding properties and reactivity.
1-Hydroxy-3,5-dimethyladamantane: Lacks the amino group, which may reduce its potential for forming hydrogen bonds with biological targets.
The presence of both amino and hydroxyl groups in this compound makes it unique, providing it with versatile reactivity and binding capabilities.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
(5S,7R)-3-amino-5,7-dimethyladamantan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-9-3-10(2)5-11(13,4-9)8-12(14,6-9)7-10/h14H,3-8,13H2,1-2H3/t9-,10+,11?,12? |
Clave InChI |
HSRBAOBUCHCHTQ-ZYANWLCNSA-N |
SMILES isomérico |
C[C@@]12C[C@]3(CC(C1)(CC(C2)(C3)O)N)C |
SMILES canónico |
CC12CC3(CC(C1)(CC(C2)(C3)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R)-2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B12050638.png)
![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B12050641.png)
![2-amino-6-benzyl-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12050643.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12050653.png)
![1-(4-{[3-(5-methyl-1H-pyrazol-4-yl)propyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B12050659.png)






